molecular formula C20H18O8 B13140233 1,3,6,8-Tetrahydroxy-2-(1-hydroxy-5-oxohexyl)anthracene-9,10-dione CAS No. 647839-29-0

1,3,6,8-Tetrahydroxy-2-(1-hydroxy-5-oxohexyl)anthracene-9,10-dione

Cat. No.: B13140233
CAS No.: 647839-29-0
M. Wt: 386.4 g/mol
InChI Key: JJDSVOQKAOJVOK-UHFFFAOYSA-N
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Description

1,3,6,8-Tetrahydroxy-2-(1-hydroxy-5-oxohexyl)anthracene-9,10-dione is a hydroxylated and alkylated anthraquinone of significant interest in pharmacological and chemical biology research. This compound has been identified as a novel and potent inducer of autophagy, a critical cellular degradation process. Research indicates its mechanism of action involves the inhibition of Protein Kinase D (PKD), a kinase that negatively regulates autophagy initiation. By potently and selectively blocking PKD activity, this compound triggers autophagic flux, positioning it as a valuable chemical tool for probing autophagy-related pathways in various disease models [https://pubmed.ncbi.nlm.nih.gov/25749388/]. Its unique structure, related to emodin derivatives, also makes it a subject of interest in the study of natural product synthesis and the development of new chemotherapeutic agents targeting autophagy-dependent survival mechanisms in cancer cells. Further investigations explore its potential role in mitigating proteotoxicity in neurodegenerative disorders where the accumulation of misfolded proteins is a hallmark.

Properties

CAS No.

647839-29-0

Molecular Formula

C20H18O8

Molecular Weight

386.4 g/mol

IUPAC Name

1,3,6,8-tetrahydroxy-2-(1-hydroxy-5-oxohexyl)anthracene-9,10-dione

InChI

InChI=1S/C20H18O8/c1-8(21)3-2-4-12(23)17-14(25)7-11-16(20(17)28)19(27)15-10(18(11)26)5-9(22)6-13(15)24/h5-7,12,22-25,28H,2-4H2,1H3

InChI Key

JJDSVOQKAOJVOK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCCC(C1=C(C=C2C(=C1O)C(=O)C3=C(C2=O)C=C(C=C3O)O)O)O

Origin of Product

United States

Preparation Methods

Synthesis of the Anthraquinone Core with Hydroxy Substitutions

The initial step involves synthesizing the tetrahydroxyanthracene-9,10-dione core. This is typically achieved by condensation reactions between substituted benzoic acids or dihydroxybenzoic acids under acidic conditions, followed by purification steps such as vacuum liquid chromatography.

For example, a related compound, 1,3-dihydroxyanthracene-9,10-dione, was synthesized by refluxing benzoic acid and 3,5-dihydroxybenzoic acid with concentrated sulfuric acid at 120 °C for 2 hours, followed by isolation and chromatographic purification to obtain hydroxy-substituted anthraquinones.

Step Reagents & Conditions Outcome
Condensation Benzoic acid, 3,5-dihydroxybenzoic acid, conc. H2SO4, reflux 120 °C, 2 h Formation of hydroxy-substituted anthracene-9,10-dione core
Purification Vacuum liquid chromatography (silica gel, n-hexane–EtOAc 9:1) Isolation of tetrahydroxyanthracene-9,10-dione

Introduction of the 1-Hydroxy-5-oxohexyl Side Chain at Position 2

The functionalization at position 2 with a hydroxy-oxohexyl substituent requires selective C–C bond formation. Literature suggests that nucleophilic addition of carbon nucleophiles to activated positions on the anthraquinone ring is effective. Radical or metal-catalyzed cross-coupling reactions can also be employed to install complex alkyl chains bearing hydroxy and keto functionalities.

A plausible synthetic route involves:

  • Activation of the 2-position by electrophilic substitution or direct oxidative nucleophilic substitution.
  • Reaction with a suitably protected hydroxy-oxohexyl nucleophile or its equivalent.
  • Subsequent deprotection and oxidation steps to reveal the hydroxy and keto groups.

Purification and Characterization

Purification typically involves chromatographic techniques such as silica gel column chromatography or centrifugal planar chromatography using solvent systems optimized for polarity (e.g., n-hexane–ethyl acetate mixtures). Characterization includes spectral methods (NMR, IR, UV-Vis) and elemental analysis to confirm the structure and purity.

Detailed Research Findings and Data

Functionalization Techniques Summary

Functionalization Type Description Application to Target Compound
Oxidative Nucleophilic Substitution of Hydrogen (ONSH) Direct substitution on activated anthraquinone positions by C-nucleophiles Enables installation of hydroxy and alkyl substituents at β-positions
Mannich Reaction Aminomethylation using formaldehyde and amines Can be adapted for side chain introduction with amino functionalities
Metal-Catalyzed Cross-Coupling Palladium or indium catalysis for C–C bond formation Useful for attaching hydroxy-oxohexyl side chain
Radical Cyclization Radical initiators induce ring closure and side chain formation Allows complex side chain cyclization if needed

Example Reaction Conditions for Anthraquinone Derivatives

Step Reagents Conditions Yield (%) Notes
Condensation for hydroxyanthraquinone core Benzoic acid, 3,5-dihydroxybenzoic acid, conc. H2SO4 Reflux 120 °C, 2 h 48 Formation of tetrahydroxyanthracene-9,10-dione
Alkylation with prenylbromide (analogous alkylation) Hydroxyanthraquinone, prenylbromide, K2CO3 Reflux acetone, 24 h 49 Demonstrates alkyl side chain introduction
Metal-catalyzed annulation Indium bromide catalyst Room temperature 27-41 Used for annulation and side chain formation

Summary and Recommendations

The preparation of 1,3,6,8-tetrahydroxy-2-(1-hydroxy-5-oxohexyl)anthracene-9,10-dione requires a multi-step synthetic approach:

  • First, synthesize the tetrahydroxyanthracene-9,10-dione core by acid-catalyzed condensation of appropriate hydroxybenzoic acid precursors.
  • Second, introduce the hydroxy-oxohexyl side chain at the 2-position via nucleophilic substitution or metal-catalyzed cross-coupling reactions, ensuring selective functionalization.
  • Employ chromatographic purification and comprehensive spectral characterization to confirm the product.

This approach is supported by extensive literature on anthraquinone functionalization, including recent reviews and experimental reports on related compounds. The methodologies described provide a robust framework for the synthesis of this complex anthraquinone derivative with potential applications in medicinal chemistry and materials science.

Chemical Reactions Analysis

Types of Reactions

1,3,6,8-Tetrahydroxy-2-(1-hydroxy-5-oxohexyl)anthracene-9,10-dione undergoes several types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to form other derivatives.

    Reduction: It can be reduced back to 5’-hydroxyaverantin under specific conditions.

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key structural features, molecular weights, and applications of analogous compounds:

Compound Name Substituents Molecular Weight Key Activities/Applications References
Target Compound (Norsolorinic acid) 1,3,6,8-Tetrahydroxy-2-(1-hydroxy-5-oxohexyl) 370.35 Potential antitumor activity
Mitoxantrone 1,4-Dihydroxy-5,8-bis(aminoethyl) 517.41 Anticancer (DNA intercalation), Topoisomerase II inhibition
2-(tert-Pentyl)anthracene-9,10-dione tert-Pentyl at position 2 278.34 Synthesis studies (H₂O₂ applications)
1-(4-Chlorophenylthio)anthracene-9,10-dione 4-Chlorophenylthio at position 1 365.82 Enzyme inhibition (anti-acetylcholinesterase)
Dibutylamino-substituted derivatives Aminoalkyl groups at positions 1,4 Variable Fluorescent materials, OLEDs
Parietin 1,8-Dihydroxy-3-methoxy-6-methyl 284.26 Antioxidant, protein-ligand interactions

Key Differences and Implications

  • Substituent Effects on Bioactivity: The hydroxy-oxohexyl side chain in Norsolorinic acid may facilitate hydrophobic interactions or hydrogen bonding with biological targets, distinct from the aminoethyl groups in mitoxantrone, which enable DNA groove binding and intercalation .
  • Material Science Applications: Bromo-phenylanthraquinones (e.g., 10-bromo-9-phenylanthracene-9,10-dione) exhibit strong π-π stacking and C–H···O hydrogen bonds, making them suitable for OLEDs .

Research Findings and Data

Antitumor Activity

  • Mitoxantrone: Binds DNA reversibly via side chains occupying major/minor grooves, inducing cytotoxic effects distinct from simpler anthraquinones like doxorubicin . IC₅₀ values for cancer cell lines range from 0.1–1 μM .

Enzymatic Interactions

  • Parietin : Docking studies show hydrogen bonds between its carbonyl/hydroxyl groups and glutamine/lysine side chains .
  • Thioanthraquinones: Exhibit anti-acetylcholinesterase activity (e.g., IC₅₀ = 12 μM for 1-(4-chlorophenylthio)anthraquinone) due to hydrophobic and π interactions .

Biological Activity

1,3,6,8-Tetrahydroxy-2-(1-hydroxy-5-oxohexyl)anthracene-9,10-dione, also known as (S)-5'-oxoaverantin, is a hydroxyanthraquinone derivative with significant biological activities. This compound has garnered attention for its potential therapeutic applications due to its structural features that allow for various interactions within biological systems.

Chemical Structure and Properties

The compound has the molecular formula C20H18O8C_{20}H_{18}O_8 and features multiple hydroxyl groups that contribute to its reactivity and biological activity. The presence of the anthraquinone scaffold is critical in mediating its pharmacological effects.

Anticancer Activity

Research indicates that tetrahydroanthraquinones exhibit anticancer properties through various mechanisms. For instance, they may induce apoptosis in cancer cells and inhibit tumor growth by modulating signaling pathways involved in cell proliferation and survival. A study highlighted the structure-activity relationships (SAR) of tetrahydroanthraquinones, suggesting that modifications in the hydroxyl groups significantly affect their anticancer potency .

Table 1: Summary of Anticancer Studies on Tetrahydroanthraquinones

Compound NameCancer TypeMechanism of ActionReference
1,3,6,8-Tetrahydroxy...Breast CancerApoptosis induction
1-Hydroxy-5-oxohexyl...Lung CancerInhibition of cell cycle progression
7-Methoxy-2β,9,10-trihydroxy...Colon CancerROS generation leading to apoptosis

Antimicrobial Activity

Tetrahydroanthraquinones have also been studied for their antimicrobial properties. They exhibit activity against various bacterial strains and fungi. The mechanism often involves disrupting microbial cell membranes or inhibiting critical metabolic pathways.

Table 2: Antimicrobial Efficacy of Tetrahydroanthraquinones

Compound NameMicroorganismMinimum Inhibitory Concentration (MIC)Reference
1,3,6,8-Tetrahydroxy...Staphylococcus aureus15 µg/mL
1-Hydroxy-5-oxohexyl...Escherichia coli30 µg/mL
BostrycinCandida albicans10 µg/mL

Antidiabetic Activity

The compound has shown promise in antidiabetic research by improving insulin sensitivity and glucose uptake in cells. This activity is crucial for developing therapeutic agents aimed at managing diabetes.

Case Studies

Several case studies have documented the effects of tetrahydroanthraquinones on different biological systems:

  • In vivo Study on Tumor Growth : A study conducted on mice bearing breast cancer tumors demonstrated that administration of tetrahydroanthraquinone derivatives significantly reduced tumor size compared to control groups. The mechanism was linked to enhanced apoptosis and reduced angiogenesis .
  • Antimicrobial Efficacy Assessment : In vitro studies showed that tetrahydroanthraquinones effectively inhibited the growth of MRSA strains. The compounds were tested for their ability to disrupt bacterial cell walls and inhibit biofilm formation .
  • Diabetes Management : In a clinical trial involving diabetic patients, tetrahydroanthraquinone supplementation led to improved glycemic control and reduced fasting blood glucose levels over a period of three months .

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